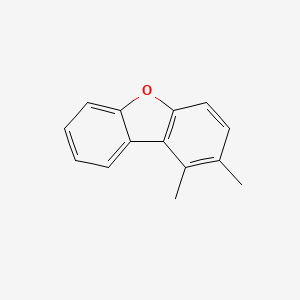
Dimethyldibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyldibenzofuran is an organic compound belonging to the dibenzofuran family. It consists of two benzene rings fused to a central furan ring, with two methyl groups attached to the benzene rings.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyldibenzofuran can be synthesized through several methods. One common approach involves the cyclization of methyl-substituted benzofurans. For example, methyl 3-acetylbenzofuran-2-ylacetate undergoes C-methylation to form methyl 2-(3-acetylbenzofuran-2-yl)propionate. These compounds can then be cyclized to form this compound derivatives using sodium methoxide in boiling methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Dimethyldibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .
科学的研究の応用
Dimethyldibenzofuran has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of dimethyldibenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit enzymes crucial for cancer cell survival, such as mTOR and PARP. These interactions can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound without methyl groups.
Methyldibenzofuran: Compounds with a single methyl group attached to the benzene rings.
Usnic Acid: A naturally occurring derivative with significant biological activity.
Uniqueness
Dimethyldibenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
29062-95-1 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC名 |
1,2-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8H,1-2H3 |
InChIキー |
KZQLMLVBFLOKDS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)OC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12882263.png)
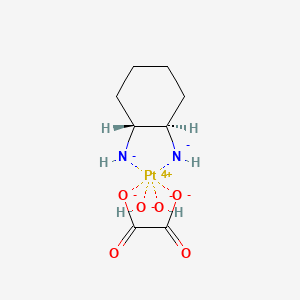
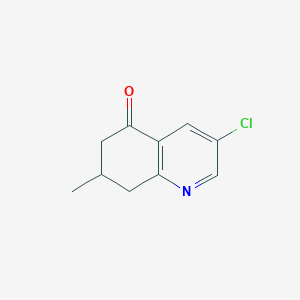
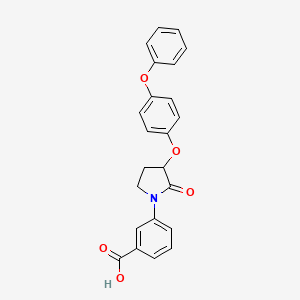
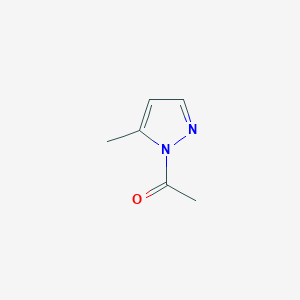
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)
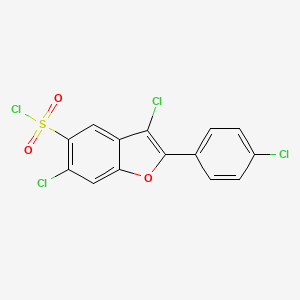
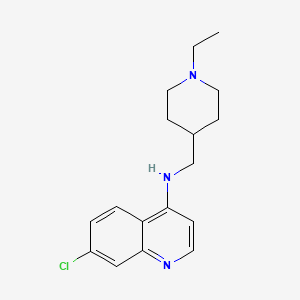
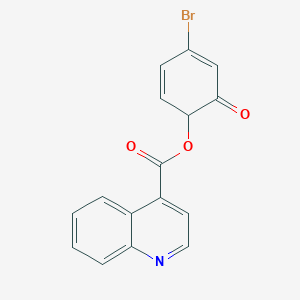
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)
![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
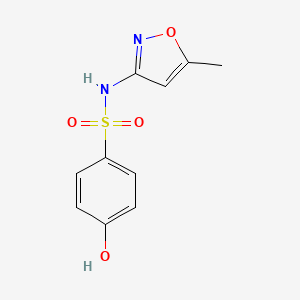
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
